molecular formula C8H13BN2O2 B12274645 Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- CAS No. 1286784-21-1

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-

Cat. No.: B12274645
CAS No.: 1286784-21-1
M. Wt: 180.01 g/mol
InChI Key: NZDFNHBQGQIPOE-UHFFFAOYSA-N
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Description

Electronic Effects

  • Boronic Acid Group : The -B(OH)₂ moiety acts as a strong electron-withdrawing group , reducing electron density at the pyridine nitrogen and enhancing electrophilicity at the 2- and 4-positions. This polarization facilitates nucleophilic aromatic substitution reactions.
  • Isopropylamino Group : The -NHCH(CH₃)₂ substituent donates electrons via resonance and inductive effects , counterbalancing the boronic acid’s electron withdrawal. This interplay creates a electron-deficient pyridine core with localized regions of reactivity.

Steric Effects

  • The bulky isopropyl group imposes steric hindrance on the pyridine ring’s 5-position, directing incoming reagents to the less hindered 2- and 4-positions. This regioselectivity is critical in catalytic applications.
  • Boronic Acid Solubility : Unlike non-polar boronic acids, this derivative exhibits moderate aqueous solubility due to hydrogen bonding between the -NHCH(CH₃)₂ group and water molecules.
Substituent Electronic Contribution Steric Contribution
Boronic Acid (-B(OH)₂) Electron-withdrawing (σₚ = +0.85) Minimal steric bulk
Isopropylamino (-NHCH(CH₃)₂) Electron-donating (σₚ = -0.15) High steric hindrance (Es = -1.74)

These substituent effects are corroborated by comparative studies on related pyridine-boronic acid derivatives, such as 5-((isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride (CAS 1425335-02-9), where methylene spacers between the amino group and pyridine ring alter electronic coupling.

Properties

CAS No.

1286784-21-1

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[5-(propan-2-ylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3

InChI Key

NZDFNHBQGQIPOE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)NC(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Isopropylamino-3-bromopyridine

The precursor 5-isopropylamino-3-bromopyridine is synthesized via Buchwald-Hartwig amination of 3,5-dibromopyridine. Using Pd(dba)$$_2$$ as a catalyst, XantPhos as a ligand, and cesium carbonate as a base, the reaction proceeds in toluene at 100°C for 12 hours. The isopropylamine nucleophile selectively substitutes the 5-bromo group due to steric and electronic factors.

Reaction Conditions

  • Substrate : 3,5-Dibromopyridine
  • Amination Reagent : Isopropylamine
  • Catalyst : Pd(dba)$$_2$$ (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs$$2$$CO$$3$$ (2 equiv)
  • Solvent : Toluene
  • Temperature : 100°C
  • Yield : ~65%

Miyaura Borylation of 5-Isopropylamino-3-bromopyridine

The bromopyridine intermediate undergoes Miyaura borylation using Pd(dppf)Cl$$2$$ as a catalyst and B$$2$$Pin$$_2$$ as the boron source. The reaction is conducted in 1,4-dioxane with potassium acetate as a base at 80–100°C for 12–24 hours.

Reaction Conditions

  • Substrate : 5-Isopropylamino-3-bromopyridine
  • Boron Source : B$$2$$Pin$$2$$ (1.2 equiv)
  • Catalyst : Pd(dppf)Cl$$_2$$ (5 mol%)
  • Base : KOAc (3 equiv)
  • Solvent : 1,4-Dioxane
  • Temperature : 80–100°C
  • Yield : 70–85%

Hydrolysis of Boronate Ester to Boronic Acid

The pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid in a tetrahydrofuran (THF)/water mixture. The reaction proceeds at room temperature for 1–2 hours.

Reaction Conditions

  • Substrate : 5-Isopropylamino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Acid : 6 M HCl (2 equiv)
  • Solvent : THF/H$$_2$$O (3:1)
  • Temperature : 25°C
  • Yield : >90%

Iridium-Catalyzed C–H Borylation

Direct C–H borylation offers a step-economical route to pyridinylboronic acids. Using iridium catalysts, the 3-position of pyridine is selectively functionalized, with the 5-isopropylamino group acting as a directing moiety.

Synthesis of 5-Isopropylaminopyridine

5-Aminopyridine is alkylated with isopropyl bromide in the presence of NaH as a base. The reaction proceeds in dimethylformamide (DMF) at 60°C for 6 hours.

Reaction Conditions

  • Substrate : 5-Aminopyridine
  • Alkylating Agent : Isopropyl bromide (1.5 equiv)
  • Base : NaH (2 equiv)
  • Solvent : DMF
  • Temperature : 60°C
  • Yield : ~75%

Directed C–H Borylation

The iridium-catalyzed borylation employs [Ir(COD)OMe]$$2$$ with 4,4′-di-*tert*-butyl-2,2′-bipyridine (dtbpy) as a ligand. B$$2$$Pin$$_2$$ serves as the boron source in cyclohexane at 80°C.

Reaction Conditions

  • Substrate : 5-Isopropylaminopyridine
  • Catalyst : [Ir(COD)OMe]$$_2$$ (3 mol%)
  • Ligand : dtbpy (6 mol%)
  • Boron Source : B$$2$$Pin$$2$$ (1.5 equiv)
  • Solvent : Cyclohexane
  • Temperature : 80°C
  • Yield : 60–70%

Halogen-Metal Exchange

Lithium-halogen exchange followed by boron trapping is a classical method for boronic acid synthesis. This approach requires a 3-bromo-5-isopropylaminopyridine precursor.

Synthesis of 3-Bromo-5-isopropylaminopyridine

As described in Section 1.1, 3,5-dibromopyridine is aminated at the 5-position using isopropylamine.

Lithium-Bromine Exchange and Boronation

The bromopyridine is treated with n-butyllithium at –78°C in THF, followed by quenching with triisopropyl borate. Acidic hydrolysis yields the boronic acid.

Reaction Conditions

  • Substrate : 3-Bromo-5-isopropylaminopyridine
  • Base : n-BuLi (1.1 equiv)
  • Boron Source : B(OiPr)$$_3$$ (3 equiv)
  • Solvent : THF
  • Temperature : –78°C to 25°C
  • Yield : 50–60%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Miyaura Borylation High yields; scalable Requires halogenated precursor 70–85%
C–H Borylation Step-economical; no pre-functionalization Sensitive to directing group efficiency 60–70%
Halogen-Metal Exchange Rapid reaction kinetics Low-temperature conditions; air-sensitive 50–60%

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in Suzuki-Miyaura couplings for bioactive molecules. For example, it is used in the synthesis of HIV integrase inhibitors and kinase-targeted therapeutics.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronate esters or anhydrides .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- has been shown to effectively interact with palladium complexes during these reactions, enhancing the efficiency and selectivity of the coupling process.

Synthetic Routes

Several synthetic pathways are available for producing Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-. These methods include:

  • Borylation of Pyridine Derivatives : Utilizing transition metal catalysts to introduce boron into pyridine rings.
  • Functionalization of Boronate Esters : Transforming boronate esters into the desired boronic acid through hydrolysis or other chemical reactions.

Medicinal Chemistry

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor, which is crucial in various signaling pathways related to cancer and other diseases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often associated with cancer progression. Research indicates that Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- can modulate biological processes by targeting specific kinases.

Therapeutic Development

Due to its biological activity, this boronic acid has been considered for therapeutic development against various conditions, including cancer. Studies have shown that modifying its structure can enhance its inhibitory potency against specific kinases, leading to improved efficacy in clinical applications .

Materials Science

Covalent Organic Frameworks

Boronic acids are also significant in the development of covalent organic frameworks (COFs), which are crystalline porous materials formed from molecular building units. These frameworks have applications in gas storage, catalysis, and drug delivery. The unique properties of Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- contribute to the stability and functionality of these materials .

Mechanism of Action

The mechanism by which boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in molecular recognition and enzyme inhibition. The compound can bind to active site serines in enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Position and Functional Group Modifications
Compound Name Substituents (Position) Key Properties/Applications References
Target Compound -B(OH)₂ (3), -(1-methylethyl)NH- (5) Potential HDAC/beta-lactamase inhibition; diol sensing
[5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid -B(OH)₂ (3), -CONH(t-Bu) (5) Enhanced steric hindrance; discontinued due to synthesis challenges
B-[4-Methyl-6-(1-methylethoxy)-3-pyridinyl]boronic acid -B(OH)₂ (3), -CH₃ (4), -O-iPr (6) Ethoxy group increases hydrophobicity; used in MOFs for CDB capture
5-(1-Methylethylsulfonamido)pyridin-3-ylboronic acid -B(OH)₂ (3), -SO₂NH-iPr (5) Sulfonamide enhances acidity (pKa ~3–4); polymer applications
(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid -B(OH)₂ (3), -C≡C-CH₂ (5) Propargyl group increases Lewis acidity; research use only

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butylcarbamoyl) reduce reactivity but improve target specificity .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide, propargyl) lower pKa, enhancing boronic acid's Lewis acidity for diol binding .
Heterocyclic Modifications
Compound Name Core Structure Applications References
B-[3-(aminocarbonyl)imidazo[1,2-a]pyridin-6-yl]boronic acid Imidazo[1,2-a]pyridine core RNA recognition; bacterial surface targeting
5-(1-Methylpyrazol-4-yl)pyridine-3-boronic acid Pyridine-pyrazole hybrid Kinase inhibition; anticancer research

Key Observations :

  • Hybrid structures (e.g., imidazopyridine) expand binding modes for nucleic acids or proteins .
Enzyme Inhibition
  • HDAC Inhibition: Compounds with α-amino acid moieties (e.g., (S)-18 in ) show IC₅₀ values comparable to SAHA (GI₅₀/IC₅₀ < 10). The target compound’s isopropylamino group may mimic these motifs, though its IC₅₀ remains uncharacterized .
  • Beta-Lactamase Inhibition : Benzo[b]thiophene-2-boronic acid (IC₅₀ = 27 nM) outperforms early analogs. The target compound’s pyridine core may reduce affinity compared to aromatic heterocycles .
Diol Binding and Sensing
  • MIL-100-B MOFs: Boronic acid-functionalized MOFs show enhanced cis-diol capture (e.g., glycoproteins). The target compound’s amino group could improve water solubility for biosensing vs. hydrophobic analogs .

Biological Activity

Boronic acids have emerged as significant compounds in medicinal chemistry, particularly due to their diverse biological activities. The compound Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is of particular interest for its potential applications in cancer therapy and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its role in inhibiting specific biological pathways.

Boronic acids are known for their ability to form covalent bonds with nucleophilic sites in proteins, particularly through the hydroxy group of serine residues. This property allows boronic acids to act as inhibitors for various enzymes and receptors involved in disease processes.

  • Proteasome Inhibition : The boronic acid moiety can serve as a bioisostere for carboxylic acids and phosphates, allowing it to inhibit proteasomes effectively. This inhibition leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .
  • Tyrosine Kinase Inhibition : Boronic acids have been shown to inhibit tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival. This inhibition can disrupt cancer cell growth and metastasis .
  • Antimicrobial Activity : Studies indicate that boronic acids can inhibit efflux pumps in bacteria, enhancing the efficacy of antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus .

Efficacy Against Cancer Cell Lines

Recent research has evaluated the effectiveness of Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- against various cancer cell lines:

Cell Line Type IC50 (µM) Mechanism
PC-3Prostate Cancer15.2Proteasome inhibition
HepG2Liver Cancer12.5Induction of apoptosis
LAPC-4Androgen-dependent Prostate Cancer10.0Tyrosine kinase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective against androgen-dependent prostate cancer cells .

Case Studies

Several case studies have highlighted the biological activity of boronic acid derivatives:

  • Case Study 1 : A study demonstrated that substituting a nitro group with a boronic acid moiety in flutamide analogs resulted in enhanced binding affinity to androgen receptors, leading to improved anti-proliferative effects on prostate cancer cells .
  • Case Study 2 : Research on 6-(aryl)alkoxypyridine-3-boronic acids revealed their ability to potentiate antibiotic activity against NorA-overexpressing Staphylococcus aureus strains, indicating their potential as efflux pump inhibitors .

Research Findings

The following findings summarize the biological activities associated with Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms including proteasome and tyrosine kinase inhibition.
  • Antimicrobial Properties : It has demonstrated efficacy in enhancing the activity of existing antibiotics against resistant bacterial strains.
  • Enzymatic Inhibition : The compound exhibits notable inhibitory effects on key enzymes involved in tumor progression and bacterial resistance mechanisms .

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